
1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine
Overview
Description
1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine is a pyrazole derivative featuring a tert-butyldimethylsilyl (TBS) ether-protected hydroxyethyl side chain at the N1 position. The TBS group is a widely used protecting group in organic synthesis, offering stability under acidic and basic conditions while being cleavable via fluoride ions (e.g., TBAF) . This compound is primarily utilized as an intermediate in pharmaceutical and materials science research, where selective protection of hydroxyl groups is critical for multi-step syntheses. Its structural uniqueness lies in the combination of a pyrazole core, known for hydrogen-bonding capabilities, and the sterically bulky TBS group, which modulates solubility and reactivity.
Biological Activity
The compound 1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine (CAS No. 1346672-87-4) is a pyrazole derivative that has garnered interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, pharmacological properties, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C₁₁H₂₃N₃OSi |
Molecular Weight | 241.41 g/mol |
CAS Number | 1346672-87-4 |
Structure | Chemical Structure |
Anti-inflammatory Properties
Research indicates that pyrazole derivatives exhibit significant anti-inflammatory activity. In a study involving various pyrazole compounds, some derivatives demonstrated superior efficacy compared to indomethacin in reducing inflammation in animal models, specifically in cotton pellet granuloma and rat paw edema assays. These compounds showed selective inhibition of the COX-2 enzyme, which is pivotal in the inflammatory response .
Antimicrobial Activity
The antimicrobial potential of pyrazole derivatives has also been explored. For instance, certain compounds within the same chemical family have shown comparable antibacterial activity to ampicillin against Escherichia coli and Staphylococcus aureus. However, antifungal activity against Candida albicans was generally weak, with only a few derivatives exhibiting moderate effects .
The mechanism of action for pyrazole derivatives typically involves enzyme inhibition. For instance, compounds that inhibit COX enzymes can reduce the synthesis of pro-inflammatory prostaglandins. The specific structural features of these compounds, such as the presence of the tert-butyldimethylsilyloxy group, may enhance their binding affinity and selectivity for target enzymes .
Synthesis and Evaluation
A notable study synthesized various pyrazole derivatives and evaluated their biological activities. The results indicated that specific modifications to the pyrazole ring could enhance both anti-inflammatory and antimicrobial properties. For example, the introduction of different substituents at specific positions on the pyrazole ring significantly influenced the biological activity profiles of the compounds tested .
Comparative Analysis
A comparative analysis of several pyrazole derivatives revealed that those with bulky silyl groups exhibited improved pharmacokinetic properties, including enhanced solubility and stability. This is particularly relevant for drug development as it may lead to better bioavailability and therapeutic outcomes .
Scientific Research Applications
Synthetic Methodologies
1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine can be synthesized through various routes, often involving the use of silyl protecting groups to enhance stability and reactivity during chemical transformations. The following table summarizes some synthetic pathways documented in literature:
Biological Activities
Research has indicated that this compound exhibits notable biological activities. Some studies have focused on its potential as an anti-cancer agent due to its ability to inhibit specific kinases involved in tumor growth.
Case Studies
- Anti-Cancer Activity : A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation in vitro, particularly against breast and prostate cancer cell lines. The mechanism was attributed to the modulation of signaling pathways related to cell cycle regulation and apoptosis induction .
- Antimicrobial Properties : Another research highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's structure allows it to disrupt bacterial cell membranes, leading to cell lysis .
Potential Therapeutic Uses
The versatility of this compound extends to several therapeutic areas:
- Cancer Therapy : Due to its kinase inhibition properties, it is being explored as a lead compound for new cancer therapeutics.
- Infectious Diseases : Its antimicrobial properties position it as a candidate for treating resistant bacterial infections.
Q & A
Q. What are the established synthetic routes for 1-(2-(tert-Butyldimethylsilyloxy)ethyl)-1H-pyrazol-4-amine, and how are intermediates characterized?
Basic Research Question
The compound is typically synthesized via multi-step protocols involving cyclization and protective group strategies. A common approach involves:
Cyclization : Reacting substituted hydrazides with phosphoryl chloride (POCl₃) at elevated temperatures (120°C) to form pyrazole cores .
Protection : Introducing the tert-butyldimethylsilyl (TBS) group via silylation of hydroxyl intermediates, ensuring regioselectivity .
Amine functionalization : Final steps often employ nucleophilic substitution or reductive amination to install the 4-amine group.
Characterization : Intermediates are validated using IR spectroscopy (C=O stretching at ~1650 cm⁻¹ for carbonyl groups) and ¹H/¹³C NMR (e.g., tert-butyl protons at δ 0.8–1.2 ppm) .
Q. How can researchers resolve discrepancies in spectroscopic data for silyl-protected pyrazole derivatives?
Advanced Research Question
Discrepancies in NMR or mass spectrometry data may arise from stereochemical variations, solvent effects, or incomplete purification. Methodological solutions include:
- Cross-validation : Compare data with structurally analogous compounds (e.g., TBS-protected alcohols in ).
- X-ray crystallography : For unambiguous confirmation, single-crystal X-ray analysis (as applied to similar pyrazole derivatives in ) resolves ambiguous proton assignments .
- High-resolution MS : Use HRMS to distinguish between isobaric species (e.g., verifying molecular ion peaks with <2 ppm error) .
Q. What strategies optimize the stability of tert-butyldimethylsilyl (TBS) ethers in aqueous reaction conditions?
Advanced Research Question
TBS ethers are hydrolytically labile. To enhance stability:
- pH control : Maintain mildly acidic to neutral conditions (pH 5–7) to slow Si-O bond cleavage .
- Co-solvents : Use THF or DMF to reduce water activity in reaction mixtures .
- Alternative protecting groups : If TBS proves unsuitable, consider bulkier silyl groups (e.g., TIPS) for steric protection .
Q. How can the biological activity of this compound be systematically evaluated in antimicrobial studies?
Basic Research Question
Follow established protocols for pyrazole derivatives:
In vitro assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values) .
Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent controls (DMSO ≤1% v/v) .
Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) to assess selectivity indices .
Q. What computational methods support the design of pyrazole-based inhibitors using this compound?
Advanced Research Question
Leverage quantum chemical calculations and molecular docking:
- DFT : Optimize geometries at the B3LYP/6-31G* level to predict electronic properties (e.g., HOMO-LUMO gaps) .
- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., bacterial dihydrofolate reductase) .
- ADMET prediction : Employ tools like SwissADME to assess pharmacokinetic profiles early in design .
Q. How should researchers address conflicting bioactivity results between in vitro and in vivo models?
Advanced Research Question
Contradictions often stem from bioavailability or metabolic instability. Mitigation strategies:
- Prodrug design : Modify the TBS group to improve membrane permeability (e.g., ester prodrugs) .
- Metabolic profiling : Use LC-MS to identify degradation products in liver microsomes .
- Formulation : Encapsulate in liposomes or nanoparticles to enhance systemic delivery .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Basic Research Question
Adhere to hazard mitigation guidelines:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., POCl₃) .
- Waste disposal : Segregate silyl-containing waste for specialized treatment to avoid environmental release .
Q. How can reaction yields be improved during the silylation step?
Advanced Research Question
Optimize silylation efficiency:
- Catalysis : Use imidazole or DMAP to activate the silyl chloride .
- Temperature control : Conduct reactions at 0–25°C to minimize side reactions .
- Moisture-free conditions : Employ Schlenk lines or molecular sieves to exclude water .
Q. What analytical techniques are recommended for quantifying trace impurities in the final product?
Advanced Research Question
- HPLC-MS : Use C18 columns with ESI-MS detection (LOQ ≤0.1%) to identify silyl deprotection byproducts .
- NMR spiking : Add authentic standards to confirm impurity peaks in ¹H NMR spectra .
Q. How does the TBS group influence the compound’s pharmacokinetic properties?
Advanced Research Question
The TBS moiety increases lipophilicity (logP ↑), enhancing membrane permeability but reducing aqueous solubility. Balance via:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The compound’s analogs vary in substituents at the N1 ethyl chain and the pyrazole ring. Key comparisons include:
Key Differences and Implications
Protection Strategy : The TBS group in the target compound contrasts with unprotected hydroxyl analogs (e.g., 1-(2-hydroxyethyl)-1H-pyrazol-4-amine), offering stability during synthetic steps but requiring deprotection for final applications .
Reactivity : Brominated analogs (e.g., ) enable Suzuki or Buchwald-Hartwig couplings, whereas the TBS-protected compound is more suited for stepwise syntheses where hydroxyl groups must remain inert.
Solubility : Piperidine-substituted derivatives (e.g., ) exhibit improved aqueous solubility due to amine protonation, whereas the hydrophobic TBS group reduces solubility in polar solvents.
Electronic Effects : Trifluoromethyl groups (e.g., ) withdraw electron density, altering the pyrazole’s acidity and binding affinity compared to the electron-rich TBS-protected compound.
Properties
IUPAC Name |
1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]pyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23N3OSi/c1-11(2,3)16(4,5)15-7-6-14-9-10(12)8-13-14/h8-9H,6-7,12H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVHHLXMUNONFIU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCN1C=C(C=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23N3OSi | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.40 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.